MRE-269 - 475085-57-5

MRE-269

Catalog Number: EVT-275490
CAS Number: 475085-57-5
Molecular Formula: C25H29N3O3
Molecular Weight: 419.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

MRE-269 is a synthetic, non-prostanoid, selective agonist of the prostacyclin receptor (IP receptor) [ [] ]. It is the active metabolite of the orally available prodrug selexipag [ [], [] ]. In scientific research, MRE-269 has been extensively studied for its potential therapeutic benefits in various cardiovascular diseases, primarily pulmonary arterial hypertension (PAH), due to its vasodilatory and anti-proliferative properties [ [] ]. It has also shown potential in mitigating fibrosis and improving pancreatic β-cell function [ [], [] ].

Selexipag (NS-304, ACT-293987)

Compound Description: Selexipag is an orally available, long-acting, non-prostanoid prostacyclin receptor (IP receptor) agonist prodrug. [, , , ] It is metabolized in vivo to its active form, MRE-269. [, , ] Selexipag has been approved for the treatment of pulmonary arterial hypertension (PAH). [, , ]

Relevance: Selexipag is the prodrug of MRE-269. It exhibits a longer half-life and improved oral bioavailability compared to MRE-269, making it suitable for clinical use. [, , ] Structurally, selexipag features an N-acylsulfonamide group in place of the terminal carboxyl group present in MRE-269. This modification is key for its prodrug properties and oral activity. []

{4-[(5,6-diphenylpyrazin-2-yl)(isopropyl)amino]butoxy}acetic acid

Compound Description: This compound is explicitly mentioned as the active form of NS-304 (Selexipag) and is identified as MRE-269. [] It exhibits potent agonist activity towards the PGI2 receptor (IP receptor). []

Relevance: This compound is the same as the target compound, MRE-269, and is mentioned by its full chemical name in this instance. []

Beraprost

Compound Description: Beraprost is a prostacyclin analog that acts as an agonist at both IP and EP3 receptors. [, , ] It is used clinically for the treatment of PAH. [, ] Like iloprost, beraprost's lack of selectivity for the IP receptor can lead to vasoconstriction via EP3 receptor activation. [, , ]

Treprostinil

Compound Description: Treprostinil is a prostacyclin analog and agonist of the IP receptor used in the treatment of PAH. [, , , ] Unlike selexipag, treprostinil exhibits a shorter half-life, necessitating more frequent dosing. [] While it primarily acts on the IP receptor, treprostinil can also activate the EP3 receptor, potentially leading to vasoconstriction. [, , ] Notably, treprostinil shows a higher affinity for the EP2 receptor compared to other prostacyclin analogs, suggesting a potential role in its anti-proliferative effects. []

ACT-333679

Compound Description: This compound is mentioned as the active metabolite of selexipag and is confirmed to be the same entity as MRE-269. [, ] It exhibits potent and sustained anti-contractile and anti-remodeling effects in pulmonary artery smooth muscle cells (PASMCs). []

Relevance: ACT-333679 is synonymous with MRE-269. [, ]

APD811 (Ralinepag)

Compound Description: APD811, also known as ralinepag, is a novel, oral, selective, and potent IP receptor agonist. [, ] It is structurally distinct from prostacyclin analogs and exhibits a long plasma half-life. [, ] Ralinepag has demonstrated efficacy in preclinical models of PAH and is currently in clinical development for this indication. []

Relevance: Both APD811 and MRE-269 are potent and selective agonists of the IP receptor, aiming to achieve similar therapeutic effects in PAH. [, ] They represent the next generation of IP receptor agonists with improved pharmacokinetic properties compared to traditional prostacyclin analogs. [, ]

Compound Description: Sulprostone is a selective agonist of the EP3 receptor. [, ] It is used as a pharmacological tool to investigate the role of the EP3 receptor in various physiological and pathological processes. [, ]

Relevance: Sulprostone serves as a contrasting agent to MRE-269. [, ] By selectively activating the EP3 receptor, sulprostone induces vasoconstriction, highlighting the potential for paradoxical effects with non-selective IP receptor agonists that also target EP3. [, ] MRE-269's selectivity for the IP receptor avoids this unwanted activity. [, ]

Source and Classification

MRE-269 is classified as a prostacyclin receptor agonist. It was developed to provide sustained effects on vascular tone and platelet aggregation. The compound has been synthesized through various methods, primarily at Nippon Shinyaku, with a purity exceeding 99% . Its chemical structure allows it to selectively activate the IP receptor, which is crucial for mediating vasodilation and inhibiting platelet aggregation.

Synthesis Analysis

The synthesis of MRE-269 involves a multi-step chemical process. Initially, the prodrug selexipag is administered, which is then metabolized into MRE-269 in vivo. The synthesis pathway includes the following key steps:

  1. Formation of the Diphenylpyrazine Core: The initial step involves creating the diphenylpyrazine structure, which serves as the foundation for further modifications.
  2. Alkylation: An isopropyl group is introduced to enhance selectivity for the IP receptor.
  3. Acidic Modification: The final product is achieved by incorporating an acetic acid moiety, which is essential for its biological activity.

The synthesis parameters include reaction temperature, time, and solvent choice, which are critical for achieving high yields and purity levels .

Molecular Structure Analysis

MRE-269 has a complex molecular structure characterized by several functional groups that contribute to its biological activity:

  • Chemical Formula: C₁₉H₂₃N₃O₃
  • Molecular Weight: 341.40 g/mol
  • Structure: The compound features a diphenylpyrazine moiety linked to an isopropylamino group and an acetic acid tail. This arrangement facilitates its interaction with the IP receptor.

The structural configuration allows for high specificity towards the IP receptor, with an inhibition constant (K_i) of 20 nM, indicating its potent agonistic activity compared to other prostanoid receptors .

Chemical Reactions Analysis

MRE-269 undergoes several important chemical reactions that are pivotal in its pharmacological action:

  1. Receptor Binding: Upon administration, MRE-269 binds selectively to the IP receptor, triggering downstream signaling pathways that lead to vasodilation.
  2. Metabolism: The compound is metabolized primarily in the liver and intestines via carboxylesterases, which convert it back into its active form from prodrugs like selexipag .
  3. Oxidative Stress Reduction: MRE-269 has been shown to reduce oxidative stress markers in ischemic conditions by modulating inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha .
Mechanism of Action

The mechanism of action of MRE-269 primarily involves its role as an agonist of the IP receptor:

  1. Vasodilation: Activation of the IP receptor leads to increased intracellular cyclic adenosine monophosphate (cAMP) levels, resulting in smooth muscle relaxation and vasodilation.
  2. Inhibition of Platelet Aggregation: By activating the IP receptor on platelets, MRE-269 inhibits platelet aggregation, reducing the risk of thrombus formation.
  3. Neuroprotection: Recent studies indicate that MRE-269 may also exert neuroprotective effects in models of ischemic stroke by reducing inflammation and oxidative stress in neuronal tissues .
Physical and Chemical Properties Analysis

MRE-269 exhibits several significant physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide and exhibits stability in saline solutions.
  • Half-Life: The plasma half-life of MRE-269 is approximately 7.9 hours, allowing for sustained therapeutic effects when administered .
  • Stability: The compound maintains stability under physiological conditions, making it suitable for clinical applications.

These properties are crucial for its efficacy as a long-acting prostacyclin analog.

Applications

MRE-269 has several significant scientific applications:

  1. Treatment of Pulmonary Arterial Hypertension: Its primary application lies in managing pulmonary arterial hypertension due to its ability to induce vasodilation and inhibit platelet aggregation.
  2. Neuroprotection in Stroke Models: Emerging research suggests that MRE-269 may be beneficial in treating ischemic stroke by mitigating oxidative stress and inflammation .
  3. Research Tool: MRE-269 serves as a valuable tool in pharmacological research aimed at understanding prostacyclin signaling pathways and their implications in cardiovascular diseases.

Properties

CAS Number

475085-57-5

Product Name

MRE-269

IUPAC Name

2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]acetic acid

Molecular Formula

C25H29N3O3

Molecular Weight

419.5 g/mol

InChI

InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)

InChI Key

OJQMKCBWYCWFPU-UHFFFAOYSA-N

SMILES

CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Solubility

Soluble in DMSO, not in water

Synonyms

(4-((5,6-diphenylpyrazin-2-yl)(isopropyl)amino)butoxy)acetic acid
ACT-333679
MRE 269
MRE-269
MRE269

Canonical SMILES

CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.